Product packaging for Acetic acid, [(2,5-dimethylphenyl)thio]-(Cat. No.:CAS No. 15310-87-9)

Acetic acid, [(2,5-dimethylphenyl)thio]-

Cat. No.: B096516
CAS No.: 15310-87-9
M. Wt: 196.27 g/mol
InChI Key: PTOYIPIESDHKSH-UHFFFAOYSA-N
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Description

Acetic acid, [(2,5-dimethylphenyl)thio]-, is a chemical compound classified as a phenylthioacetic acid derivative and is offered for research and further manufacturing applications. It is supplied with the CAS Number 15310-87-9 . The compound features a thioether group bridging a 2,5-dimethylphenyl ring and an acetic acid moiety, making it a potential intermediate in organic synthesis and medicinal chemistry research. While specific biological data for this compound is scarce in the available literature, structural analogs and related compounds containing the 2,5-dimethylphenyl scaffold are actively investigated in antimicrobial research . For instance, studies on novel thiazole derivatives bearing N-2,5-dimethylphenyl groups have demonstrated promising in vitro activity against drug-resistant Gram-positive bacteria like methicillin-resistant Staphylococcus aureus (MRSA) and emerging fungal pathogens such as Candida auris . This suggests that the 2,5-dimethylphenyl moiety is a valuable structural feature in developing new antimicrobial candidates. Furthermore, thioacetic acid derivatives are commonly used in chemical synthesis, particularly in substitutions with S-nucleophiles to prepare various amino acid and heterocyclic compounds . Researchers can utilize this product as a versatile building block for constructing more complex molecules, exploring structure-activity relationships, or developing new chemical entities in pharmaceutical and agrochemical research. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12O2S B096516 Acetic acid, [(2,5-dimethylphenyl)thio]- CAS No. 15310-87-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,5-dimethylphenyl)sulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H12O2S/c1-7-3-4-8(2)9(5-7)13-6-10(11)12/h3-5H,6H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTOYIPIESDHKSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8065876
Record name Acetic acid, [(2,5-dimethylphenyl)thio]-
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Molecular Weight

196.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15310-87-9
Record name 2-[(2,5-Dimethylphenyl)thio]acetic acid
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Record name Acetic acid, 2-((2,5-dimethylphenyl)thio)-
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Record name Acetic acid, 2-[(2,5-dimethylphenyl)thio]-
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Record name Acetic acid, [(2,5-dimethylphenyl)thio]-
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Synthetic Methodologies for Acetic Acid, 2,5 Dimethylphenyl Thio

Conventional Synthetic Routes to Acetic Acid, [(2,5-dimethylphenyl)thio]-

Traditional methods for synthesizing aryl thioethers, including the target compound, have been well-established in organic chemistry. These routes typically prioritize yield and reliability, often employing stoichiometric reagents and multi-step procedures.

The most common and direct method for forming the thioether bond in Acetic acid, [(2,5-dimethylphenyl)thio]- is through nucleophilic substitution. This strategy parallels the Williamson ether synthesis. acsgcipr.org

The primary reaction involves the S-alkylation of 2,5-dimethylthiophenol with a haloacetic acid or its corresponding ester. The process begins with the deprotonation of the thiol group of 2,5-dimethylthiophenol using a suitable base (e.g., sodium hydroxide, potassium carbonate) to form the more nucleophilic thiolate anion. This anion then attacks the electrophilic carbon of the haloacetic acid derivative (e.g., chloroacetic acid or ethyl bromoacetate), displacing the halide ion in an S_N2 reaction to form the C-S bond. acsgcipr.org

Reaction Scheme: Nucleophilic Substitution (CH₃)₂C₆H₃SH + ClCH₂COOH + 2 NaOH → (CH₃)₂C₆H₃SCH₂COONa + NaCl + 2 H₂O (CH₃)₂C₆H₃SCH₂COONa + HCl → (CH₃)₂C₆H₃SCH₂COOH + NaCl

Alternative, though less common for this specific molecule, are metal-catalyzed coupling reactions. These methods are generally employed for more complex aryl sulfides but can be adapted. acsgcipr.org Such reactions might involve a palladium or copper catalyst to couple 2,5-dimethylthiophenol with a suitable acetic acid synthon.

The carboxylic acid group is central to the target molecule's identity. Synthetic strategies must accommodate this functional group. There are two primary approaches regarding the carboxylic acid moiety:

Direct Use of Haloacetic Acid: The reaction can be performed directly with a haloacetic acid, such as chloroacetic acid or bromoacetic acid. In this case, the carboxylic acid functionality is present throughout the reaction. A base is required to deprotonate both the thiol and the carboxylic acid.

Use of Haloacetate Esters (Protecting Group Strategy): A more common strategy involves using an ester of a haloacetic acid, such as ethyl chloroacetate (B1199739) or methyl bromoacetate. The ester group acts as a protecting group for the carboxylic acid, preventing it from interfering with the base-mediated S-alkylation reaction. Following the formation of the thioether ester, a subsequent hydrolysis step is required to deprotect the carboxylic acid. This hydrolysis is typically achieved under basic (saponification with NaOH or KOH) or acidic (with H₂SO₄ or HCl) conditions. mdpi.com This two-step approach often results in cleaner reactions and higher yields.

Table 1: Comparison of Carboxylic Acid Functionalization Strategies

StrategyReagent ExampleKey StepsAdvantagesDisadvantages
Direct Chloroacetic AcidSingle S-alkylation stepFewer reaction stepsPotential side reactions, requires more base
Protecting Group Ethyl Chloroacetate1. S-alkylation2. Ester HydrolysisCleaner reaction, higher yieldsAdditional hydrolysis step required

While 2,5-dimethylthiophenol is a commercially available starting material, it can also be synthesized from more fundamental precursors as part of a multi-step pathway. sigmaaldrich.comthegoodscentscompany.com A common route to substituted thiophenols starts from the corresponding aniline.

A plausible multi-step synthesis for Acetic acid, [(2,5-dimethylphenyl)thio]- could begin with p-xylene (B151628), a readily available petrochemical.

Nitration: p-Xylene is nitrated to form 2,5-dimethylnitrobenzene.

Reduction: The nitro group is reduced to an amine, yielding 2,5-dimethylaniline (B45416).

Diazotization: 2,5-dimethylaniline is treated with nitrous acid (generated in situ from NaNO₂ and HCl) to form a diazonium salt.

Thiol Formation: The diazonium salt is then reacted with a sulfur-containing nucleophile, such as potassium ethyl xanthate, followed by hydrolysis to produce 2,5-dimethylthiophenol. This is known as the Leuckart thiophenol reaction.

S-Alkylation: Finally, the synthesized 2,5-dimethylthiophenol is reacted with an α-haloacetate ester, followed by hydrolysis, as described in the previous sections, to yield the final product.

Another pathway starts from p-xylene and proceeds through a Friedel-Crafts acylation, although this is more commonly used to produce 2,5-dimethylphenylacetic acid. google.comgoogle.comgoogle.com

Modern and Sustainable Approaches in the Synthesis of Acetic Acid, [(2,5-dimethylphenyl)thio]-

Modern synthetic chemistry places a strong emphasis on sustainability, efficiency, and environmental impact. These principles are encapsulated in the field of green chemistry. nih.gov

The conventional synthesis of Acetic acid, [(2,5-dimethylphenyl)thio]- via S-alkylation already possesses a good atom economy, as most atoms from the reactants are incorporated into the final product. However, green chemistry principles can be further applied to improve its environmental footprint. ijpsjournal.com

Solvent Minimization: One key area for improvement is the reduction or elimination of hazardous organic solvents. mdpi.com The S-alkylation reaction can be performed under solvent-free conditions, for instance, by grinding the reactants together, sometimes with a solid base. mdpi.com Alternatively, replacing traditional organic solvents like DMF or DMSO with greener alternatives such as water, ethanol, or ionic liquids can significantly reduce the environmental impact. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation is a powerful tool in green chemistry that can dramatically reduce reaction times from hours to minutes. mdpi.comresearchgate.net Applying microwave heating to the S-alkylation of 2,5-dimethylthiophenol can lead to faster reaction rates, increased yields, and reduced energy consumption compared to conventional heating methods. mdpi.com

Table 2: Green Chemistry Approaches

TechniquePrincipleBenefits
Solvent-Free Reaction Waste PreventionEliminates solvent waste, simplifies purification
Use of Green Solvents Safer SolventsReduces toxicity and environmental impact
Microwave Irradiation Energy EfficiencyFaster reactions, lower energy use, often higher yields

While the S_N2 reaction with a strong nucleophile like a thiolate is efficient, catalytic methods offer pathways that can operate under milder conditions and with greater functional group tolerance. organic-chemistry.org

Phase-Transfer Catalysis (PTC): In the reaction between 2,5-dimethylthiophenol and a haloacetate, a phase-transfer catalyst (e.g., a quaternary ammonium (B1175870) salt) can be employed. The thiophenol can be deprotonated in an aqueous phase, and the catalyst transports the thiolate anion into an organic phase containing the haloacetate ester. This enhances the reaction rate and allows for milder conditions, avoiding the need for anhydrous solvents.

Transition-Metal-Free Catalysis: Recent research has explored acid-mediated methods for synthesizing aryl sulfides. organic-chemistry.org For instance, the coupling of thiols with diaryliodonium salts under acidic conditions provides an alternative to traditional base-promoted reactions, offering different functional group compatibility. organic-chemistry.org

Dithiophosphoric Acid Catalysis: For specific applications like hydrothiolation, dithiophosphoric acid has been identified as an effective catalyst, enabling the selective addition of thiols to unsaturated systems. acs.orgacs.org While not directly applicable to the standard synthesis of the title compound, it showcases the ongoing development of catalytic C-S bond formation.

Flow Chemistry and Continuous Synthesis Techniques for Acetic Acid, [(2,5-dimethylphenyl)thio]-

The application of flow chemistry to the synthesis of Acetic acid, [(2,5-dimethylphenyl)thio]- offers significant advantages over traditional batch processing. Continuous flow systems provide enhanced control over reaction parameters such as temperature, pressure, and mixing, leading to improved yield, purity, and safety. While specific literature on the continuous synthesis of this exact molecule is not prevalent, the principles can be extrapolated from flow syntheses of structurally related arylthioacetic acids and other thioethers. nih.govmdpi.comresearchgate.net

A potential continuous flow process for Acetic acid, [(2,5-dimethylphenyl)thio]- would typically involve the reaction of 2,5-dimethylbenzenethiol (B1294982) with an α-haloacetic acid, such as chloroacetic acid or bromoacetic acid, in the presence of a base. In a flow setup, streams of the reactants would be continuously pumped and merged in a T-mixer before entering a heated coil or packed-bed reactor. The use of a packed-bed reactor containing a solid-supported base could simplify purification by eliminating a separation step. mdpi.com The precise control of residence time within the reactor ensures high conversion rates while minimizing the formation of byproducts. This approach contrasts with batch synthesis, where issues like localized overheating and inefficient mixing can lead to lower yields and more impurities.

The benefits of continuous processing include rapid reaction optimization, scalability, and the ability to handle hazardous intermediates more safely due to the small reaction volumes at any given time. morressier.com For instance, the exothermic nature of the neutralization and subsequent nucleophilic substitution can be managed effectively by the high surface-area-to-volume ratio of microreactors. nih.gov

Table 1: Comparison of Batch vs. Hypothetical Flow Synthesis for Acetic acid, [(2,5-dimethylphenyl)thio]-

Enantioselective Synthesis Strategies for Chiral Analogs of Acetic Acid, [(2,5-dimethylphenyl)thio]-

Acetic acid, [(2,5-dimethylphenyl)thio]- itself is an achiral molecule. However, the synthesis of chiral analogs, particularly those with a stereocenter at the α-carbon, is of significant interest in medicinal chemistry. Enantioselective strategies are employed to produce single enantiomers of these α-substituted arylthioacetic acids.

One primary approach is the asymmetric alkylation of the enolate derived from Acetic acid, [(2,5-dimethylphenyl)thio]-. This can be achieved by using a chiral auxiliary. The parent acid is first converted to an amide with a chiral amine (e.g., a derivative of pseudoephedrine or a valine-derived oxazolidinone). Deprotonation of this chiral amide followed by reaction with an electrophile (e.g., an alkyl halide) proceeds with high diastereoselectivity due to steric hindrance imposed by the auxiliary. Subsequent removal of the auxiliary yields the desired enantioenriched α-substituted acid. nih.gov

Alternatively, direct catalytic enantioselective alkylation represents a more atom-economical method. nih.gov This involves the formation of an enediolate from the parent acid using a strong base, which then forms a chiral complex with a chiral lithium amide. nih.gov This complex reacts with an electrophile, with the chiral ligand directing the approach to one face of the enediolate, thereby inducing enantioselectivity. nih.gov Another catalytic strategy involves transition-metal-catalyzed asymmetric C-H functionalization or allylic alkylation of the parent acid, where a chiral ligand on the metal center controls the stereochemical outcome. dicp.ac.cn

Table 2: Strategies for Enantioselective Synthesis of α-Chiral Analogs

Mechanistic Elucidation of Key Synthetic Transformations Involving Acetic Acid, [(2,5-dimethylphenyl)thio]- Precursors

The most common synthesis of Acetic acid, [(2,5-dimethylphenyl)thio]- involves the reaction between 2,5-dimethylbenzenethiol and an α-haloacetic acid or its ester in the presence of a base. The key transformation is the formation of the thioether (C-S) bond.

The mechanism proceeds via a bimolecular nucleophilic substitution (Sₙ2) pathway. The process can be broken down into two main steps:

Deprotonation: The base (e.g., sodium hydroxide, potassium carbonate) removes the acidic proton from the thiol group (-SH) of 2,5-dimethylbenzenethiol. This generates the highly nucleophilic 2,5-dimethylbenzenethiolate anion. The pKa of thiophenols is typically around 6-7, making them significantly more acidic than alcohols and readily deprotonated by common bases.

Nucleophilic Attack: The generated thiolate anion then acts as a potent nucleophile, attacking the electrophilic α-carbon of the haloacetic acid (e.g., chloroacetic acid). This attack occurs from the backside relative to the leaving group (the halide ion), proceeding through a pentacoordinate transition state. The halide ion is displaced, and the new carbon-sulfur bond is formed, yielding the final product.

The rate of this Sₙ2 reaction is dependent on the concentration of both the thiolate and the haloacetic acid, the nature of the leaving group (I > Br > Cl >> F), and the solvent used. Polar aprotic solvents like DMF or acetone (B3395972) are often preferred as they solvate the cation of the base but not the nucleophile, thus enhancing its reactivity.

Retrosynthetic Analysis of Acetic Acid, [(2,5-dimethylphenyl)thio]-

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials. For Acetic acid, [(2,5-dimethylphenyl)thio]-, the analysis identifies the most logical bond disconnections to devise a practical synthetic route.

The primary and most logical disconnection is at the thioether bond (Aryl-S-CH₂). This C-S bond can be disconnected via a nucleophilic substitution logic.

Disconnection 1 (C-S bond): This disconnection breaks the molecule into two key synthons: a 2,5-dimethylphenylthio anion synthon and a carboxymethyl cation synthon. These synthons correspond to the following practical starting materials (reagents):

2,5-Dimethylbenzenethiol: A commercially available aromatic thiol. sigmaaldrich.compharmaffiliates.comtcichemicals.com

Haloacetic Acid (e.g., Bromoacetic acid or Chloroacetic acid): A common C2 building block.

This retrosynthetic pathway leads directly to the most common and efficient forward synthesis, as described in the mechanistic elucidation section.

A less common alternative disconnection could involve breaking the Aryl-S bond.

Disconnection 2 (Aryl-S bond): This approach would involve an electrophilic aromatic substitution or a metal-catalyzed cross-coupling. It breaks the molecule into a p-xylene synthon and a mercaptoacetic acid synthon.

p-Xylene: The aromatic starting material.

Thioglycolic acid (Mercaptoacetic acid): The sulfur-containing component. drugbank.com

The forward synthesis for this route would be more complex, possibly involving the reaction of thioglycolic acid with a diazotized 2,5-dimethylaniline or a palladium-catalyzed coupling between thioglycolic acid and a 2,5-dimethylphenyl halide. Given the simplicity and high efficiency of the route from Disconnection 1, it is the overwhelmingly preferred synthetic strategy.

Table 3: Precursors Identified Through Retrosynthesis

Advanced Structural Elucidation and Conformational Analysis of Acetic Acid, 2,5 Dimethylphenyl Thio

High-Resolution Spectroscopic Techniques for Structural Confirmation and Dynamics

Spectroscopic methods are fundamental to confirming the molecular structure of Acetic acid, [(2,5-dimethylphenyl)thio]- (C₁₀H₁₂O₂S) and understanding its dynamic behavior in various states.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy: 2D-NMR, Solid-State NMR, and Dynamic NMR Studies

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the connectivity and chemical environment of atoms within a molecule.

¹H and ¹³C NMR: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene (B1212753) protons of the acetic acid group, the two methyl groups on the phenyl ring, and the acidic proton of the carboxyl group. Based on data from analogous compounds like (E)-1-(2,5-dimethylphenyl)-3-phenylprop-2-en-1-one and general additivity rules, the aromatic protons would likely appear as a multiplet or distinct signals in the 7.0-7.3 ppm range. mdpi.comwisc.edu The two methyl groups (at positions 2 and 5) would be singlets around 2.3-2.4 ppm. mdpi.com The methylene protons adjacent to the sulfur atom are expected in the 3.7-3.9 ppm region, and the carboxylic acid proton would be a broad singlet at higher chemical shifts (>10 ppm), which can be confirmed by D₂O exchange.

The ¹³C NMR spectrum would provide complementary information. Drawing from data on (phenylthio)acetic acid and 2',5'-dimethyl-p-terphenyl, the carbonyl carbon is predicted to be in the 170-175 ppm range. chemicalbook.comspectrabase.com The methylene carbon (S-CH₂) would likely appear around 35-40 ppm. The aromatic carbons would show a complex pattern between 125-140 ppm, with the carbons bearing the methyl and thioether substituents having distinct chemical shifts. The two methyl carbons are expected near 20-21 ppm. mdpi.com

Solid-State NMR (SS-NMR): In the absence of a single crystal for X-ray diffraction, SS-NMR could provide information on the molecular conformation in the solid state. It can distinguish between different polymorphs if they exist and provide insights into intermolecular interactions, such as hydrogen bonding between carboxylic acid groups.

Dynamic NMR (D-NMR): D-NMR studies could be employed to investigate restricted rotation around the C(aryl)-S bond. By varying the temperature, it might be possible to observe the coalescence of signals corresponding to different rotational conformers, allowing for the determination of the energy barrier to rotation. Such dynamic processes are known to occur in substituted thioether systems.

Predicted NMR Data for Acetic acid, [(2,5-dimethylphenyl)thio]-

AssignmentPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
Ar-H~7.0-7.3 (m, 3H)~125-140
S-CH₂~3.8 (s, 2H)~37
Ar-CH₃~2.35 (s, 3H)~21
Ar-CH₃~2.30 (s, 3H)~20
COOH>10 (br s, 1H)-
C=O-~172

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

HRMS is crucial for confirming the elemental composition of the molecule through a highly accurate mass measurement of the molecular ion. For C₁₀H₁₂O₂S, the expected exact mass would be determined to within a few parts per million.

The fragmentation pattern in tandem MS (MS/MS) experiments provides structural confirmation. Key fragmentation pathways for arylthioacetic acids typically involve:

Decarboxylation: Loss of CO₂ (44 Da) from the parent ion to yield [M-CO₂]⁺•.

Loss of the carboxymethyl group: Cleavage of the S-CH₂ bond, leading to the formation of a [(2,5-dimethylphenyl)thio]⁺ radical cation.

Cleavage of the C(aryl)-S bond: This would generate fragments corresponding to the (2,5-dimethylphenyl)⁺ cation and the [SCH₂COOH]⁺• radical cation.

McLafferty Rearrangement: While less common for this structure, it could occur if alternative ionization methods are used.

Analysis of fragmentation patterns of related phenylacetic acid derivatives suggests that oxidative decarboxylation, leading to a loss of the entire CH₂COOH group and potential subsequent reactions, is a plausible pathway. researchgate.net

Predicted Key Fragments in HRMS

Fragment IonProposed StructureFragmentation Pathway
[M+H]⁺C₁₀H₁₃O₂S⁺Molecular Ion
[M-COOH]⁺C₉H₁₁S⁺Loss of carboxyl group
[M-CH₂COOH]⁺C₈H₉S⁺Cleavage of S-C bond
[C₈H₉]⁺(CH₃)₂C₆H₃⁺Cleavage of C-S bond

Vibrational Spectroscopy (IR and Raman) for Functional Group and Conformational Insights

Infrared (IR) and Raman spectroscopy are powerful tools for identifying functional groups and probing molecular conformation.

The IR spectrum is expected to be dominated by a strong absorption band for the carbonyl (C=O) stretch of the carboxylic acid, typically found between 1700 and 1760 cm⁻¹. The exact position can give clues about conformation and hydrogen bonding; carboxylic acids often form hydrogen-bonded dimers in the solid state or in concentrated solutions, which shifts the C=O stretch to a lower frequency. unife.it The O-H stretch of the carboxyl group will appear as a very broad band from 2500 to 3300 cm⁻¹. Other key vibrations include C-O stretching (~1210-1320 cm⁻¹), aromatic C=C stretching (~1450-1600 cm⁻¹), and C-H stretching from the methyl and aromatic groups (~2850-3100 cm⁻¹). The C-S stretching vibration is typically weak and appears in the 600-800 cm⁻¹ region.

Raman spectroscopy would complement the IR data, with strong signals often observed for the symmetric vibrations of the aromatic ring and the C-S bond. Conformational analysis, particularly of the O=C-C-S dihedral angle, can be performed by observing the carbonyl stretching band, which may split into multiple peaks in different solvents, corresponding to different conformers (e.g., gauche and cis). unife.it

Predicted Vibrational Frequencies

Vibrational ModeExpected Wavenumber (cm⁻¹)Expected IR Intensity
O-H stretch (Carboxylic acid)2500-3300Broad, Strong
C-H stretch (Aromatic/Aliphatic)2850-3100Medium-Weak
C=O stretch (Carboxylic acid)1700-1760Strong
C=C stretch (Aromatic)1450-1600Medium
C-O stretch1210-1320Strong
C-S stretch600-800Weak

Electronic Spectroscopy (UV-Vis) for Chromophoric Analysis and Electronic Transitions

UV-Visible spectroscopy provides information on the electronic structure of the molecule by probing transitions between electronic energy levels. The chromophore in Acetic acid, [(2,5-dimethylphenyl)thio]- consists of the substituted phenyl ring conjugated with the sulfur atom.

Based on studies of alkyl aryl sulphides, the UV spectrum is expected to show multiple absorption bands. researchgate.net These typically include a strong band at shorter wavelengths (205–230 nm) and a medium intensity band at medium wavelengths (235–270 nm), both arising from π→π* transitions within the aromatic system, perturbed by the thioether substituent. A weaker, longer-wavelength band (275–300 nm) corresponding to an n→π* transition involving the non-bonding electrons on the sulfur atom may also be present. The position and intensity of these bands are sensitive to solvent polarity and steric hindrance around the sulfur atom, which can affect the degree of conjugation between the sulfur lone pairs and the aromatic ring. researchgate.net

X-ray Crystallographic Analysis of Acetic Acid, [(2,5-dimethylphenyl)thio]- and its Derivatives

X-ray crystallography provides the most definitive structural information for molecules that can be grown as single crystals.

Single-Crystal X-ray Diffraction: Molecular Conformation and Crystal Packing

A successful single-crystal X-ray diffraction analysis would provide precise bond lengths, bond angles, and torsion angles, unequivocally defining the molecule's three-dimensional structure in the solid state.

Molecular Conformation: The analysis would reveal the preferred conformation of the flexible side chain. Key conformational features include the torsion angles around the C(aryl)-S, S-CH₂, and CH₂-C(O) bonds. Of particular interest is the conformation of the carboxylic acid group, which can exist in syn or anti forms. Computational and experimental studies on related thioesters and thioacetic acids have shown that multiple low-energy conformers often coexist. unife.it

Computational Approaches to Structural and Conformational Analysis

Computational chemistry provides powerful tools to investigate the structural and conformational properties of molecules at an atomic level, offering insights that can be challenging to obtain through experimental methods alone. For Acetic acid, [(2,5-dimethylphenyl)thio]-, computational approaches such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are invaluable for understanding its intrinsic properties and behavior in different environments.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, vibrational frequencies, and various electronic properties with a good balance of accuracy and computational cost.

For Acetic acid, [(2,5-dimethylphenyl)thio]-, DFT calculations would begin with a conformational search to identify the most stable conformers of the molecule in the gas phase. This is crucial as the molecule has several rotatable bonds: the C-S bond, the S-CH₂ bond, and the CH₂-COOH bond. A study on the related compound (benzylthio)acetic acid using DFT with the B3LYP method identified multiple stable conformers arising from rotations around these bonds. researchgate.net A similar conformational landscape is expected for Acetic acid, [(2,5-dimethylphenyl)thio]-. The relative energies of these conformers would determine their population at a given temperature.

Once the minimum energy conformer is identified, DFT can be used to calculate a range of properties:

Optimized Geometry: Precise bond lengths, bond angles, and dihedral angles of the most stable conformation can be determined.

Electronic Properties: The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which highlight the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. This is useful for predicting sites of intermolecular interactions. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can also be calculated, providing insights into the molecule's reactivity.

Vibrational Frequencies: The theoretical infrared (IR) and Raman spectra can be calculated and compared with experimental data to confirm the structure of the synthesized compound.

DFT calculations can also be extended to study the dimer of Acetic acid, [(2,5-dimethylphenyl)thio]-, allowing for the calculation of the hydrogen bond energies and the geometric changes upon dimerization.

Interactive Data Table: Predicted DFT Calculation Outputs for Acetic acid, [(2,5-dimethylphenyl)thio]- (Hypothetical Data)

PropertyPredicted Value/ObservationSignificance
Lowest Energy ConformerDihedral angle of C-S-C-C likely non-planarDetermines the ground-state geometry
HOMO-LUMO Gap~5-6 eVIndicator of chemical reactivity and stability
MEP (Negative Region)Concentrated on the carbonyl oxygenPredicts the primary site for hydrogen bond donation
Dimerization Energy~ -10 to -15 kcal/molQuantifies the strength of the hydrogen bonds in the dimer

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed picture of the dynamic behavior of a molecule, including its conformational changes and interactions with its environment.

For Acetic acid, [(2,5-dimethylphenyl)thio]-, MD simulations would be particularly useful for exploring its conformational flexibility in solution. While DFT calculations provide information about static, minimum-energy structures, MD simulations can reveal the dynamic transitions between different conformations and the timescales on which these transitions occur. This is especially important for understanding the behavior of the molecule in a biological or chemical system where it is not in a static crystalline state.

A key application of MD simulations is the study of solvation effects. The conformation and properties of a molecule can be significantly influenced by the solvent. MD simulations can explicitly model the interactions between Acetic acid, [(2,5-dimethylphenyl)thio]- and solvent molecules (e.g., water, ethanol). This allows for the investigation of:

Solvent Shell Structure: The arrangement of solvent molecules around the solute can be analyzed to understand how the solvent interacts with different parts of the molecule. For example, water molecules would be expected to form strong hydrogen bonds with the carboxylic acid group.

Conformational Preferences in Solution: The relative populations of different conformers may change in solution compared to the gas phase due to stabilizing interactions with the solvent. MD simulations can quantify these changes.

Dynamics of Hydrogen Bonding: The formation and breaking of hydrogen bonds between the carboxylic acid group and protic solvent molecules can be monitored over time, providing insights into the dynamics of solvation.

MD simulations of the self-assembly of carboxylic acids in solution have been used to test hypotheses about the relationship between solution-phase aggregates and the resulting crystal polymorphs. rsc.org Such simulations for Acetic acid, [(2,5-dimethylphenyl)thio]- could provide valuable information for designing co-crystallization experiments.

Interactive Data Table: Potential Insights from MD Simulations of Acetic acid, [(2,5-dimethylphenyl)thio]-

Simulation FocusKey ObservablePotential Finding
Conformational Dynamics (in vacuum)Dihedral angle distributionsIdentification of the most populated conformers and transition barriers
Solvation in WaterRadial distribution functions of water around the soluteCharacterization of the hydration shell around the carboxylic acid and thioether groups
Dimerization in a Non-polar SolventFree energy of dimerizationPrediction of the stability of the carboxylic acid dimer in solution
Conformational Flexibility in SolutionRoot-mean-square deviation (RMSD) of atomic positionsAssessment of the overall flexibility of the molecule in different solvents

Information regarding the biological activity of Acetic acid, [(2,5-dimethylphenyl)thio]- is not available in the public domain.

Therefore, it is not possible to provide an article on the "Biological Activity Studies and Mechanistic Elucidation of Acetic acid, [(2,5-dimethylphenyl)thio]-" as requested, due to the absence of foundational research on this specific compound. The generation of thorough, informative, and scientifically accurate content, as stipulated in the instructions, cannot be fulfilled without available data.

Biological Activity Studies and Mechanistic Elucidation of Acetic Acid, 2,5 Dimethylphenyl Thio

Antimicrobial Activity: Elucidation of Bactericidal and Fungicidal Mechanisms

There is no available research detailing the antimicrobial properties of Acetic acid, [(2,5-dimethylphenyl)thio]-. Consequently, the following areas remain unexplored:

Membrane Disruption and Cell Wall Inhibition

No studies have been conducted to determine if Acetic acid, [(2,5-dimethylphenyl)thio]- can disrupt the cellular membranes or inhibit cell wall synthesis in bacteria or fungi. Such studies would typically involve assays to measure membrane potential, permeability, and the integrity of the peptidoglycan or chitin layers.

Enzyme Targets in Microbial Pathways

The specific microbial enzymes, if any, that are targeted by Acetic acid, [(2,5-dimethylphenyl)thio]- have not been identified. Research in this area would be necessary to understand its potential mode of antimicrobial action, such as the inhibition of essential metabolic or reproductive pathways.

Enzyme Inhibition Studies: Specificity and Kinetics of Target Engagement

Beyond the antimicrobial context, there is a lack of information on the inhibitory effects of Acetic acid, [(2,5-dimethylphenyl)thio]- on any specific enzymes. Scientifically rigorous investigation would require kinetic studies to determine the nature of inhibition (e.g., competitive, non-competitive) and the inhibition constants (Kᵢ).

Receptor Binding Investigations: Affinity, Selectivity, and Agonist/Antagonist Profiling

There are no published studies on the interaction of Acetic acid, [(2,5-dimethylphenyl)thio]- with any physiological receptors. To characterize its potential pharmacological effects, receptor binding assays would be necessary to determine its affinity (Kd) and selectivity for various receptor subtypes, as well as to profile it as a potential agonist or antagonist.

Structure-Activity Relationship (SAR) Studies for Biological Optimization

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For Acetic acid, [(2,5-dimethylphenyl)thio]-, no such studies have been reported. SAR studies would involve the synthesis and biological testing of a series of analogs to identify key structural motifs responsible for any observed activity.

Lead Compound Optimization Strategies Based on the Acetic Acid, [(2,5-dimethylphenyl)thio]- Scaffold

In the absence of any identified biological activity, Acetic acid, [(2,5-dimethylphenyl)thio]- has not been established as a lead compound. Therefore, no optimization strategies based on its scaffold have been developed. Lead optimization is a critical step in drug discovery that aims to enhance the potency, selectivity, and pharmacokinetic properties of a promising compound.

In Vitro Pharmacokinetic Profiling

Extensive literature searches did not yield specific studies on the in vitro pharmacokinetic profile of Acetic acid, [(2,5-dimethylphenyl)thio]-. While general principles of pharmacokinetics are well-established, data pertaining to the absorption, distribution, metabolism, and excretion (ADME) of this particular compound are not available in the public domain. Research on structurally related compounds can sometimes offer insights, but direct extrapolation of data is not scientifically valid.

Absorption and Distribution Studies: Permeability and Protein Binding

There is no published data specifically detailing the permeability characteristics or the extent of plasma protein binding for Acetic acid, [(2,5-dimethylphenyl)thio]-. Such studies, often conducted using methods like the parallel artificial membrane permeability assay (PAMPA) or Caco-2 cell monolayers for permeability, and equilibrium dialysis or ultracentrifugation for protein binding, are crucial for predicting a compound's in vivo behavior. For other acetic acid derivatives, a wide range of permeability and protein binding has been observed, underscoring the necessity of specific experimental data for each unique compound.

Metabolic Pathways and Biotransformation: Identification of Metabolites

Specific metabolic pathways and the identity of metabolites for Acetic acid, [(2,5-dimethylphenyl)thio]- have not been reported in the scientific literature. Generally, biotransformation involves Phase I (functionalization) and Phase II (conjugation) reactions to increase water solubility and facilitate excretion. nih.gov For a thioether compound like this, potential Phase I metabolic reactions could include oxidation of the sulfur atom to a sulfoxide (B87167) or sulfone, as well as hydroxylation of the aromatic ring or the acetic acid side chain. Subsequent Phase II reactions could involve conjugation with glucuronic acid or sulfate. However, without experimental data from in vitro systems such as liver microsomes or hepatocytes, the precise metabolic fate of Acetic acid, [(2,5-dimethylphenyl)thio]- remains speculative.

Cellular Toxicity Mechanisms: Cytotoxicity and Genotoxicity at the Molecular Level

No studies specifically investigating the cytotoxicity or genotoxicity of Acetic acid, [(2,5-dimethylphenyl)thio]- could be identified. The mechanisms of cellular toxicity are diverse and can involve processes such as the overproduction of reactive oxygen species (ROS), mitochondrial dysfunction, and DNA damage. nih.gov For instance, studies on other acetic acid compounds, such as indole-3-acetic acid, have shown that cytotoxicity can be mediated by the production of ROS. nih.gov Similarly, research on 2,4-dichlorophenoxyacetic acid has demonstrated its potential to induce both cytotoxicity and genotoxicity through the induction of apoptosis. unlp.edu.ar However, these findings are specific to the tested compounds and cannot be directly attributed to Acetic acid, [(2,5-dimethylphenyl)thio]-. Determining the cytotoxic and genotoxic potential of this specific compound would require dedicated experimental evaluation using assays that measure cell viability, membrane integrity, DNA strand breaks, and chromosomal damage.

Applications of Acetic Acid, 2,5 Dimethylphenyl Thio in Material Science

Incorporation into Polymer Systems as Additives or Monomers

While there is no direct evidence of Acetic acid, [(2,5-dimethylphenyl)thio]- being used as a monomer in polymerization reactions, the broader class of arylthioacetic acids has been shown to be effective as additives that can significantly modify the properties of polymer systems. A notable example is the use of (phenylthio)acetic acid (PTA) to form an ion pair with poly(ethyleneimine) (PEI). In this system, the carboxylic acid group of PTA electrostatically interacts with the amine groups of PEI, effectively acting as a functional counter-ion. tandfonline.comtandfonline.com

This interaction leads to the formation of an amphiphilic complex that can self-assemble in aqueous solutions. tandfonline.com The incorporation of PTA as an additive transforms the properties of the original polymer, inducing thermo-responsive behavior. tandfonline.com It is conceivable that Acetic acid, [(2,5-dimethylphenyl)thio]- could be used in a similar manner. The presence of the two methyl groups on the phenyl ring would increase the hydrophobicity of the molecule compared to PTA. This enhanced hydrophobicity could influence the critical solution temperature and the stability of the resulting polymer-additive complex, offering a way to fine-tune the material's properties for specific applications.

Development of Functional Materials: Optical, Electronic, or Responsive Properties

The molecular structure of Acetic acid, [(2,5-dimethylphenyl)thio]- suggests its potential for creating functional materials with specific responsive, optical, or electronic properties.

Responsive Properties: Research on the poly(ethylene imine)/(phenylthio)acetic acid (PEI/PTA) ion pair has demonstrated that these systems can exhibit upper critical solution temperature (UCST) behavior, meaning they are soluble at higher temperatures and phase-separate upon cooling. tandfonline.com This thermo-responsive behavior is influenced by factors such as the concentration of surfactants. tandfonline.com Furthermore, the thioether bond in PTA is susceptible to oxidation, which can alter the hydrophilic-lipophilic balance of the molecule and, consequently, the properties of the self-assembled system. tandfonline.com This makes the material responsive to both temperature and oxidative stress. tandfonline.com Given its similar core structure, Acetic acid, [(2,5-dimethylphenyl)thio]- is expected to impart similar responsive properties to materials it is incorporated into. The dimethylphenyl group might modulate the sensitivity and transition temperatures of these responses.

Optical and Electronic Properties: The development of organic materials for optical and electronic applications often involves the use of aromatic and sulfur-containing compounds. Polythiophenes and their derivatives are a well-known class of conducting polymers with interesting optical and electronic properties. researchgate.netubc.cantu.edu.twnih.gov The introduction of alkylthio side chains onto a polythiophene backbone has been shown to influence the polymer's aggregation behavior, molecular packing, and charge transport properties. ntu.edu.twnih.gov Although Acetic acid, [(2,5-dimethylphenyl)thio]- is not a thiophene (B33073) derivative itself, its arylthio moiety could be of interest. It could potentially be used as a building block or a pendant group in larger conjugated systems to modulate their electronic properties, such as the HOMO/LUMO energy levels, or to influence their solid-state morphology, which is critical for the performance of electronic devices.

Self-Assembly and Supramolecular Materials Based on Acetic Acid, [(2,5-dimethylphenyl)thio]-

Supramolecular chemistry, which involves the assembly of molecules through non-covalent interactions, is a powerful tool for creating complex, functional materials. Arylthioacetic acids are well-suited for use in supramolecular systems due to their ability to participate in various non-covalent interactions, including hydrogen bonding (via the carboxylic acid group), π-π stacking (via the aromatic ring), and hydrophobic interactions.

The self-assembly of the PEI/PTA ion pair into nanoparticles is a clear example of this. tandfonline.comspringerprofessional.de In this system, electrostatic interactions, hydrophobic forces, and hydrogen bonding all play a role in the formation and stabilization of the supramolecular structure. tandfonline.com The resulting nanoparticles have been investigated as potential carriers for other molecules, demonstrating the creation of a functional supramolecular material. springerprofessional.de

The introduction of dimethylphenyl groups, as in Acetic acid, [(2,5-dimethylphenyl)thio]-, would likely enhance the hydrophobic and π-π stacking interactions, potentially leading to more stable or differently structured self-assembled systems compared to the unsubstituted (phenylthio)acetic acid. The table below summarizes the key interactions and potential effects of the 2,5-dimethylphenyl substitution on the self-assembly process.

Interaction TypeInvolving GroupPotential Influence of (2,5-dimethylphenyl) Substitution
Electrostatic Interaction Carboxylic AcidNo significant change expected.
Hydrogen Bonding Carboxylic AcidNo significant change expected.
Hydrophobic Interaction Phenyl Ring, Methyl GroupsIncreased strength of hydrophobic interactions, potentially leading to aggregation at lower concentrations or altered assembly morphology.
π-π Stacking Phenyl RingThe presence of methyl groups may sterically hinder or modify the geometry of π-π stacking, influencing the packing of the molecules in the supramolecular structure.

Intellectual Property Landscape and Academic Patent Analysis for Acetic Acid, 2,5 Dimethylphenyl Thio

Identification of Novel Applications and Derivatization Opportunities

Given the lack of specific academic research on "Acetic acid, [(2,5-dimethylphenyl)thio]-", the identification of novel applications and derivatization strategies relies on the established activities of related compounds and the inherent chemical functionalities of the molecule.

Potential Novel Applications:

Agrochemicals: Building on the fungicidal properties of related aryl acetic acids, this compound could be screened for activity against a range of plant pathogens. The specific dimethyl substitution pattern might confer unique advantages in terms of efficacy, spectrum of activity, or environmental profile.

Pharmaceuticals: The known role of arylthioacetic acids as PPAR modulators suggests that "Acetic acid, [(2,5-dimethylphenyl)thio]-" warrants investigation for its potential effects on metabolic pathways. It could be a candidate for development as a therapeutic agent for metabolic syndrome, non-alcoholic fatty liver disease, or other related conditions.

Anti-inflammatory Agents: Some sulfur-containing organic acids have demonstrated anti-inflammatory properties. This opens up the possibility of exploring the compound for its potential to modulate inflammatory responses.

Derivatization Opportunities:

The structure of "Acetic acid, [(2,5-dimethylphenyl)thio]-" offers several avenues for chemical modification to create novel derivatives with potentially improved or new biological activities.

Carboxylic Acid Modifications: The carboxylic acid group is a prime site for derivatization. It can be converted to esters to potentially improve bioavailability, or to amides to explore new binding interactions with biological targets. A library of ester and amide derivatives could be synthesized and screened for a variety of biological activities.

Aromatic Ring Substitutions: While the phenyl ring is already substituted with two methyl groups, further modifications could be explored. The introduction of halogens or other functional groups could significantly alter the electronic properties and steric profile of the molecule, potentially leading to enhanced biological activity.

Oxidation of the Thioether Linkage: The sulfur atom can be oxidized to form the corresponding sulfoxide (B87167) or sulfone. This modification would increase the polarity of the molecule and could lead to derivatives with different biological targets or improved pharmacokinetic properties.

Future Research Directions for Acetic Acid, 2,5 Dimethylphenyl Thio

Exploration of Undiscovered Biological Activities

While specific biological activities of Acetic acid, [(2,5-dimethylphenyl)thio]- are not extensively documented, the structural motifs present in the molecule, namely the arylthioacetic acid core and the 2,5-dimethylphenyl group, suggest several promising avenues for future investigation. Organosulfur compounds, in general, are known to exhibit a wide range of biological effects, and compounds containing the 2,5-dimethylphenyl scaffold have also been noted for their therapeutic potential. nih.gov

A primary area of interest is the exploration of its antimicrobial properties . Numerous organosulfur compounds have demonstrated potent antibacterial and antifungal activity. nih.govrsc.orgresearchgate.netspringernature.com Future research could involve screening Acetic acid, [(2,5-dimethylphenyl)thio]- against a panel of clinically relevant bacteria and fungi, including multidrug-resistant strains. Mechanistic studies could then elucidate its mode of action, which for many organosulfur compounds involves the disruption of microbial membranes or interference with essential enzymes through the formation of disulfide bonds with sulfhydryl groups. rsc.org

Another promising direction is the investigation of its anti-inflammatory potential . Thioacetic acid derivatives and other sulfur-containing molecules have been reported to possess anti-inflammatory properties. nih.govnih.gov Research could focus on evaluating the ability of Acetic acid, [(2,5-dimethylphenyl)thio]- to modulate key inflammatory pathways, such as the activity of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, and the production of pro-inflammatory cytokines. nih.gov

The antioxidant capacity of this compound also warrants investigation. The sulfur atom in the thioether linkage can potentially scavenge reactive oxygen species, a property observed in other thio-containing molecules. google.com Studies could quantify its ability to neutralize free radicals and protect cells from oxidative damage.

Finally, the structural similarity of Acetic acid, [(2,5-dimethylphenyl)thio]- to certain classes of herbicides suggests its potential application in agriculture . Aryloxyacetic acids are a well-known class of herbicides, and their thio-analogs could exhibit similar or novel herbicidal activities. scispace.comacs.orgacs.orgrsc.orgnih.gov Screening against various weed species could uncover selective herbicidal properties.

Potential Biological Activity Rationale
Antimicrobial (Antibacterial, Antifungal)General activity of organosulfur compounds and the 2,5-dimethylphenyl scaffold. nih.govnih.govrsc.orgresearchgate.netspringernature.com
Anti-inflammatoryKnown activity of thioacetic acid derivatives and other sulfur-containing compounds. nih.govnih.govnih.gov
AntioxidantPotential of the thioether group to scavenge reactive oxygen species. google.com
HerbicidalStructural similarity to aryloxyacetic acid herbicides. scispace.comacs.orgacs.orgrsc.orgnih.gov

Development of Advanced Synthetic Methodologies

The classical synthesis of arylthioacetic acids typically involves the reaction of a thiophenol with a haloacetic acid ester followed by hydrolysis. While effective, this method can have limitations in terms of substrate scope and reaction conditions. Future research should focus on developing more advanced, efficient, and sustainable synthetic routes to Acetic acid, [(2,5-dimethylphenyl)thio]- and its analogs.

One promising area is the use of transition-metal-catalyzed cross-coupling reactions . Palladium-catalyzed C–S bond formation, for instance, has emerged as a powerful tool for the synthesis of aryl sulfides under mild conditions with high regioselectivity. rsc.org The development of protocols that utilize 2,5-dimethylphenyl halides or their derivatives and a protected mercaptoacetic acid equivalent could offer a more versatile and efficient synthesis.

Furthermore, C-H bond functionalization represents a state-of-the-art approach to C-S bond formation that avoids the need for pre-functionalized starting materials. nih.govrsc.orgresearchgate.net Investigating the direct thiolation of the C-H bonds of p-xylene (B151628) with a suitable mercaptoacetic acid derivative could provide a highly atom-economical route to the target molecule.

The exploration of visible-light-driven photocatalysis for C-S bond formation is another exciting frontier. acs.org These methods often proceed under very mild conditions and can offer unique reactivity patterns. Developing a photocatalytic method for the synthesis of Acetic acid, [(2,5-dimethylphenyl)thio]- would be a significant advancement in green chemistry.

Finally, the development of one-pot or tandem reaction sequences could streamline the synthesis. For example, a process that combines the formation of the thiophenol from a readily available precursor with the subsequent S-alkylation in a single reaction vessel would improve efficiency and reduce waste.

Integration into Multidisciplinary Research Platforms

The unique chemical properties of Acetic acid, [(2,5-dimethylphenyl)thio]- make it a candidate for integration into broader, multidisciplinary research platforms beyond traditional medicinal chemistry.

In materials science , organosulfur compounds are utilized in the development of novel polymers and functional materials. acs.orgnih.gov The thioether linkage in Acetic acid, [(2,5-dimethylphenyl)thio]- could be exploited for the synthesis of sulfur-containing polymers with interesting optical or electronic properties. For example, poly(phenylene sulfide) (PPS) is a high-performance thermoplastic, and incorporating the 2,5-dimethylphenylthioacetic acid moiety could lead to new materials with tailored properties. britannica.com Additionally, the ability of sulfur compounds to bind to metal surfaces, such as gold, opens up possibilities for the creation of self-assembled monolayers (SAMs) and functionalized nanoparticles for applications in nanoscience and biosensors. britannica.com

In agricultural science , beyond its potential as a herbicide, this compound could be investigated as a biostimulant. Some amino acid and organic acid derivatives have been shown to enhance nutrient uptake and stress tolerance in plants. mdpi.com Research could explore the effect of Acetic acid, [(2,5-dimethylphenyl)thio]- on plant growth and development, potentially leading to its use in sustainable agriculture.

Furthermore, in the field of chemical biology , Acetic acid, [(2,5-dimethylphenyl)thio]- could be used as a chemical probe to study biological processes involving sulfur metabolism or to identify novel protein targets. Its carboxylic acid handle allows for straightforward derivatization, enabling the attachment of fluorescent tags or affinity labels.

Computational Design of Next-Generation Analogs

Computational chemistry offers powerful tools for the rational design of next-generation analogs of Acetic acid, [(2,5-dimethylphenyl)thio]- with enhanced biological activities and optimized physicochemical properties.

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build mathematical models that correlate the structural features of a series of related compounds with their biological activity. nih.govspringernature.comnih.govgoogle.comscispace.com By synthesizing and testing a library of derivatives of Acetic acid, [(2,5-dimethylphenyl)thio]- with variations in the substitution pattern on the phenyl ring and modifications to the acetic acid side chain, a robust QSAR model could be developed. This model would then guide the design of new analogs with predicted higher potency.

Molecular docking is another valuable computational technique that can be used to predict the binding mode of a ligand to the active site of a biological target. nih.govnih.govcolab.wsresearchgate.netresearchgate.net If a specific protein target for Acetic acid, [(2,5-dimethylphenyl)thio]- is identified through biological screening, molecular docking could be used to understand the key interactions between the compound and the protein. This information would be invaluable for designing new analogs with improved binding affinity and selectivity.

Pharmacophore modeling can be used to identify the essential three-dimensional arrangement of chemical features required for biological activity. nih.govspringernature.com By comparing the structures of Acetic acid, [(2,5-dimethylphenyl)thio]- with other known active compounds, a pharmacophore model can be generated. This model can then be used to virtually screen large chemical databases to identify novel scaffolds that could be developed into new therapeutic agents.

Through a combination of these computational approaches, it is possible to accelerate the discovery and optimization of new bioactive molecules based on the Acetic acid, [(2,5-dimethylphenyl)thio]- scaffold, while reducing the need for extensive and costly experimental synthesis and testing.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.